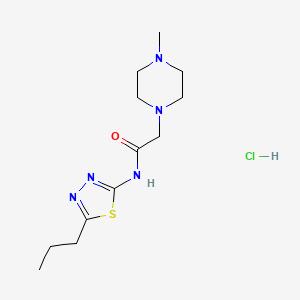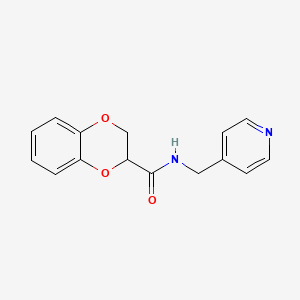
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Vue d'ensemble
Description
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as L-163,191, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzodioxine derivatives and is known to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a selective antagonist of the NPY Y1 receptor. The NPY Y1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and is involved in a range of physiological processes, including appetite regulation, stress response, and anxiety. By blocking the activity of the NPY Y1 receptor, this compound modulates the activity of NPY, leading to a range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. Some of the effects include:
1. Appetite regulation - this compound has been shown to reduce food intake in animal models, suggesting that it may be a potential therapeutic agent for the treatment of obesity.
2. Stress response - this compound has been shown to reduce the stress response in animal models, suggesting that it may be a potential therapeutic agent for the treatment of anxiety and stress-related disorders.
3. Vasodilation - this compound has been shown to exhibit vasodilatory effects, suggesting that it may be a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity - this compound is a selective antagonist of the NPY Y1 receptor, making it a valuable tool for studying the role of NPY in various physiological processes.
2. Potency - this compound is a potent antagonist of the NPY Y1 receptor, allowing for the use of lower concentrations in experiments.
3. Stability - this compound is a stable compound, allowing for long-term storage and use in experiments.
Some of the limitations of this compound include:
1. Cost - this compound is a relatively expensive compound, making it less accessible to researchers with limited funding.
2. Limited solubility - this compound has limited solubility in water, which can make it difficult to use in certain experiments.
3. Limited availability - this compound may not be readily available from all suppliers, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in scientific research. Some of the potential areas of research include:
1. Development of therapeutic agents - this compound has shown potential as a therapeutic agent for the treatment of obesity, anxiety, and cardiovascular diseases. Further research is needed to develop more potent and selective compounds based on the structure of this compound.
2. Neuropharmacology - this compound can be used to study the role of NPY in various neurological disorders, including depression, addiction, and Alzheimer's disease.
3. Cancer research - this compound has shown potential as a therapeutic agent for the treatment of cancer. Further research is needed to optimize the use of this compound and develop more potent and selective compounds for the treatment of cancer.
In conclusion, this compound is a valuable tool for scientific research that has potential applications in various areas of research, including neuropharmacology, cardiovascular research, and cancer research. Its selectivity, potency, and stability make it a valuable compound for studying the role of NPY in various physiological processes. While it has some limitations, further research is needed to optimize its use and develop more potent and selective compounds based on its structure.
Applications De Recherche Scientifique
N-(4-pyridinylmethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. Some of the areas of research where this compound has been used include:
1. Neuropharmacology - this compound has been shown to modulate the activity of the neuropeptide Y (NPY) receptor, making it a valuable tool for studying the role of NPY in various physiological processes, including appetite regulation, anxiety, and stress response.
2. Cardiovascular research - this compound has been shown to exhibit vasodilatory effects, making it a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases.
3. Cancer research - this compound has been shown to inhibit the growth of certain cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(17-9-11-5-7-16-8-6-11)14-10-19-12-3-1-2-4-13(12)20-14/h1-8,14H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOLYHOZRGYKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[6,7-dimethyl-2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4141821.png)
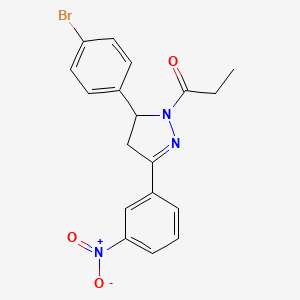
![N-({4-allyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide](/img/structure/B4141835.png)
![ethyl 4-[3-(allylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141836.png)
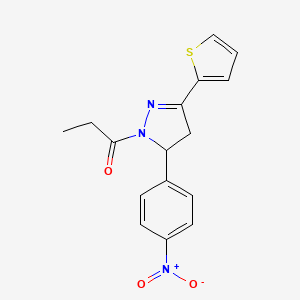
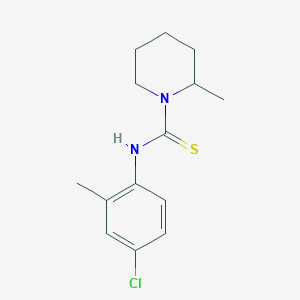
![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4141877.png)
![2-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4141880.png)
![methyl 4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141886.png)
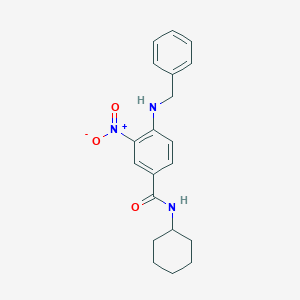
![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141900.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)
